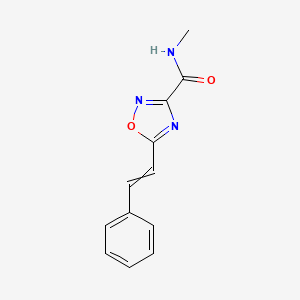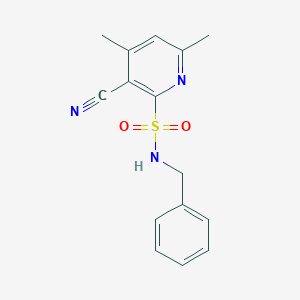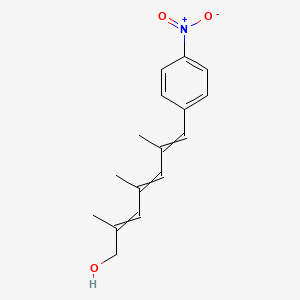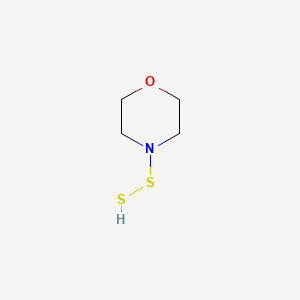![molecular formula C14H9BrN2OS B12611594 (2-Aminothieno[2,3-c]pyridin-3-yl)(4-bromophenyl)methanone CAS No. 914644-35-2](/img/structure/B12611594.png)
(2-Aminothieno[2,3-c]pyridin-3-yl)(4-bromophenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Aminothieno[2,3-c]pyridin-3-yl)(4-bromophenyl)methanone is a heterocyclic compound that features a thieno[2,3-c]pyridine core fused with a 4-bromophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Aminothieno[2,3-c]pyridin-3-yl)(4-bromophenyl)methanone typically involves a multi-step process. One common method includes the condensation of 3-methylpentane-2,4-dione with cyanothioacetamide in the presence of sodium ethoxide in DMF at 50°C. This is followed by the addition of an α-halocarbonyl compound and subsequent heating in formamide .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
Analyse Des Réactions Chimiques
Types of Reactions
(2-Aminothieno[2,3-c]pyridin-3-yl)(4-bromophenyl)methanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(2-Aminothieno[2,3-c]pyridin-3-yl)(4-bromophenyl)methanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an inhibitor of enzymes such as C-terminal hydrolase L1 (UCH-L1).
Medicine: Explored for its antimicrobial and antitumor properties.
Mécanisme D'action
The mechanism of action for (2-Aminothieno[2,3-c]pyridin-3-yl)(4-bromophenyl)methanone involves its interaction with molecular targets such as enzymes. For example, it may inhibit the activity of UCH-L1 by binding to its active site, thereby interfering with its normal function . The exact pathways and molecular interactions depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(thiophen-2-yl)methanone
- (3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(4-chlorophenyl)methanone
- (3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(4-methoxyphenyl)methanone
Uniqueness
(2-Aminothieno[2,3-c]pyridin-3-yl)(4-bromophenyl)methanone is unique due to the presence of the 4-bromophenyl group, which can undergo various substitution reactions, providing a versatile platform for the synthesis of diverse derivatives. This makes it particularly valuable in medicinal chemistry for the development of new therapeutic agents.
Propriétés
Numéro CAS |
914644-35-2 |
|---|---|
Formule moléculaire |
C14H9BrN2OS |
Poids moléculaire |
333.20 g/mol |
Nom IUPAC |
(2-aminothieno[2,3-c]pyridin-3-yl)-(4-bromophenyl)methanone |
InChI |
InChI=1S/C14H9BrN2OS/c15-9-3-1-8(2-4-9)13(18)12-10-5-6-17-7-11(10)19-14(12)16/h1-7H,16H2 |
Clé InChI |
GVSLKBHPYXGRDZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C(=O)C2=C(SC3=C2C=CN=C3)N)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(4-Bromophenyl)-1,6-diphenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12611521.png)

![5-Chloro-N-{3-[2-(3-fluorophenyl)ethoxy]phenyl}-2-hydroxybenzamide](/img/structure/B12611532.png)



![[(2S)-Piperidin-2-yl]methyl butanoate](/img/structure/B12611553.png)



![1-[2-(Chloromethyl)hept-1-en-5-yn-4-yl]-4-methoxybenzene](/img/structure/B12611585.png)
![tert-Butyl [(2R)-1-nitropentan-2-yl]carbamate](/img/structure/B12611596.png)
![Ethyl 2-methyl-3-[(prop-2-en-1-yl)oxy]benzoate](/img/structure/B12611603.png)
